4-(3-Chloro-5-trifluorométhyl-pyridin-2-yl)-2-méthanesulfonyl-pyrimidine

Vue d'ensemble

Description

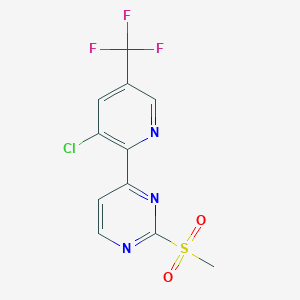

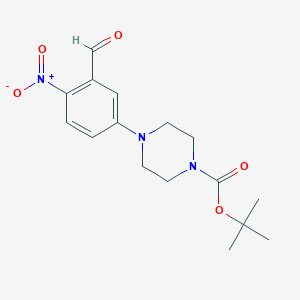

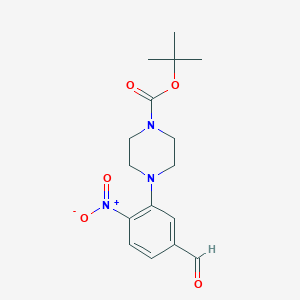

“4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine”, is a topic of interest in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . The synthesis of these compounds often involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate .Molecular Structure Analysis

The molecular structure of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine” includes a pyridine ring substituted with a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine” and similar compounds often involve the use of 2,5-CTF as a key intermediate . The number of chlorine atoms introduced to the pyridine ring can be controlled by the reaction conditions .Applications De Recherche Scientifique

Industrie agrochimique

4-(3-Chloro-5-trifluorométhyl-pyridin-2-yl)-2-méthanesulfonyl-pyrimidine: est un composé qui présente des applications potentielles dans l'industrie agrochimique. Son motif structurel, qui comprend un groupe trifluorométhylpyridine, est souvent utilisé dans la synthèse d'herbicides et de pesticides . La présence du groupe trifluorométhyle peut améliorer l'activité biologique de ces composés, les rendant plus efficaces contre un large éventail de ravageurs et de mauvaises herbes.

Orientations Futures

The future directions for the research and application of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine” and similar compounds are promising. It is expected that many novel applications of TFMP will be discovered in the future . These compounds have potential uses in the agrochemical and pharmaceutical industries, and their development is becoming an increasingly important research topic .

Mécanisme D'action

Target of Action

The primary target of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine is bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . The interaction of the compound with its target results in the attenuation of secondary metabolism in bacteria .

Biochemical Pathways

The inhibition of PPTases affects the secondary metabolism of bacteria . This is because PPTases are involved in a post-translational modification that is crucial for the viability and virulence of bacteria . Therefore, the inhibition of these enzymes can thwart bacterial growth .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . .

Result of Action

The action of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine results in the attenuation of secondary metabolism in bacteria, thereby thwarting bacterial growth . It has been found to possess antibacterial activity, even in the absence of a rapid cytotoxic response in human cells . In fact, it has been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .

Analyse Biochimique

Biochemical Properties

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferase without affecting the human orthologue . This selective inhibition is crucial for its potential use as an antibacterial agent. Additionally, 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine interacts with other biomolecules, such as proteins involved in secondary metabolism, thereby attenuating bacterial growth .

Cellular Effects

The effects of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine on various cell types and cellular processes are profound. In bacterial cells, it inhibits the production of metabolites dependent on Sfp-phosphopantetheinyl transferase, leading to reduced bacterial growth and virulence . In human cells, the compound does not induce rapid cytotoxic responses, indicating its potential for selective antibacterial activity without harming human cells . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial systems, where it disrupts essential biochemical processes required for cell survival .

Molecular Mechanism

At the molecular level, 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of phosphopantetheinyl transferase, inhibiting its activity and preventing the post-translational modification of carrier proteins . This inhibition disrupts the synthesis of essential metabolites, leading to bacterial growth attenuation . Additionally, the compound’s structure allows it to interact with other biomolecules, further enhancing its inhibitory effects on bacterial metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against phosphopantetheinyl transferase for extended periods . Degradation products may form over time, potentially affecting its long-term efficacy . In in vitro and in vivo studies, the compound’s long-term effects on cellular function include sustained inhibition of bacterial growth and reduced virulence .

Dosage Effects in Animal Models

The effects of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects may be observed, including potential adverse effects on non-target cells . Threshold effects are also noted, where a minimum concentration is required to achieve significant antibacterial activity .

Metabolic Pathways

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine is involved in specific metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as phosphopantetheinyl transferase, affecting the metabolic flux and levels of metabolites dependent on this enzyme . The presence of the trifluoromethyl and methanesulfonyl groups in its structure influences its metabolic stability and interactions with other biomolecules .

Transport and Distribution

Within cells and tissues, 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its biochemical effects .

Propriétés

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O2S/c1-21(19,20)10-16-3-2-8(18-10)9-7(12)4-6(5-17-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBPHZLIYKIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)

![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)

![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)

![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)

![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)

![[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B1401716.png)

![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)

![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)

![N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401725.png)